molecular formula C8H2ClF5O2 B11925820 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid CAS No. 773869-48-0

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B11925820
CAS No.: 773869-48-0
M. Wt: 260.54 g/mol
InChI Key: UMUGCLQBFVVUPY-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzoic acid core. It is used in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which optimize reaction parameters such as temperature and reagent ratios to achieve high conversion and selectivity . These methods ensure efficient and scalable production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The presence of chlorine, fluorine, and trifluoromethyl groups can influence its reactivity and binding affinity to various molecular targets. These interactions can modulate biochemical pathways and exert specific effects, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid is unique due to the specific combination of chlorine, fluorine, and trifluoromethyl groups attached to the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

773869-48-0

Molecular Formula

C8H2ClF5O2

Molecular Weight

260.54 g/mol

IUPAC Name

6-chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H2ClF5O2/c9-3-1-2(8(12,13)14)5(10)6(11)4(3)7(15)16/h1H,(H,15,16)

InChI Key

UMUGCLQBFVVUPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)C(=O)O)F)F)C(F)(F)F

Origin of Product

United States

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